Product packaging for 3-(2-Chlorophenyl)-6-methoxypyridazine(Cat. No.:CAS No. 1333222-20-0)

3-(2-Chlorophenyl)-6-methoxypyridazine

Cat. No.: B11883343
CAS No.: 1333222-20-0
M. Wt: 220.65 g/mol
InChI Key: YGXMDHFDYZETTL-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-methoxypyridazine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2O B11883343 3-(2-Chlorophenyl)-6-methoxypyridazine CAS No. 1333222-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1333222-20-0

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-methoxypyridazine

InChI

InChI=1S/C11H9ClN2O/c1-15-11-7-6-10(13-14-11)8-4-2-3-5-9(8)12/h2-7H,1H3

InChI Key

YGXMDHFDYZETTL-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

Structure Activity Relationship Sar Investigations of Pyridazine Analogues Bearing Aryl and Alkoxy Moieties

Antimicrobial and Antifungal Activity

The pyridazine (B1198779) nucleus is a key component in many compounds developed for their antimicrobial properties. nih.gov Various derivatives have demonstrated notable antifungal activity against pathogens such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov For instance, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have shown inhibitory effects on fungal growth. nih.gov Furthermore, the incorporation of a chlorophenyl group into other heterocyclic systems, such as imidazo[1,2-a]pyridine nicotinonitriles, has resulted in compounds with both antibacterial and antifungal activities. researchgate.netresearchgate.netpsu.edu

Anticancer Activity

Pyridazine derivatives are frequently investigated for their potential as antitumor agents. nih.govnih.gov The structural motif is found in compounds designed to target various mechanisms involved in cancer progression. For example, pyrimidodiazepines, which can be synthesized from chalcones containing a quinazoline fragment, have shown significant antiproliferative activity against multiple cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov Similarly, 1,3,4-thiadiazole derivatives bearing a 4-chlorophenylamino substituent have exhibited moderate anticancer activity against the MCF-7 breast cancer cell line. mdpi.com Studies on 3-R-6-(4-methoxyphenyl)-7H- nih.govmdpi.comresearchgate.nettriazolo[3,4-b] chemicalbook.commdpi.comresearchgate.netthiadiazines have also revealed antineoplastic activity across a wide range of cancer cell lines. nuph.edu.ua

Antiviral Activity

The pyridazine scaffold has also been explored in the development of antiviral agents. Certain pyridazine C-nucleosides have been designed and tested as analogues of Favipiravir, showing inhibitory activity against the influenza virus. nih.gov While some related compounds like 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were found to be devoid of activity against HIV, the broader class continues to be a subject of antiviral research. researchgate.net

1 2 3 4 17 21 22 4.2.1. Antibacterial and Antifungal Activity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon atomic framework of a molecule. A systematic analysis of 17 different 3,6-disubstituted pyridazines provides a strong basis for predicting the spectral features of the title compound. cdnsciencepub.comcdnsciencepub.com

¹H NMR Spectral AnalysisThe ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) and chlorophenyl rings, as well as the methoxy (B1213986) group.

Methoxy Protons (-OCH₃): A sharp singlet is expected, typically appearing in the range of δ 3.9-4.2 ppm. nih.gov

Pyridazine Protons: The two protons on the pyridazine ring will appear as doublets due to coupling with each other. In related 3,6-disubstituted systems, these protons typically resonate in the aromatic region, around δ 7.0-8.0 ppm. nih.govresearchgate.net

Chlorophenyl Protons: The four protons of the 2-chlorophenyl group will appear as a complex multiplet pattern in the aromatic region, likely between δ 7.3-7.8 ppm.

¹³C NMR Spectral AnalysisThe ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-56 ppm. nih.gov

Pyridazine Carbons: The four carbons of the pyridazine ring would have distinct chemical shifts. The carbons directly attached to the nitrogen atoms (C3 and C6) are expected at lower field (higher ppm) than the other two (C4 and C5). Based on data for related pyridazines, C3 and C6 would likely appear in the δ 150-165 ppm range, while C4 and C5 would be found further upfield. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Chlorophenyl Carbons: Six distinct signals are expected for the carbons of the 2-chlorophenyl ring, resonating in the typical aromatic range of δ 120-140 ppm. The carbon atom bonded to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

Vibrational Mode AnalysisThe FT-IR spectrum of 3-(2-Chlorophenyl)-6-methoxypyridazine would be characterized by vibrations from its constituent parts: the pyridazine ring, the methoxy group, and the chlorophenyl ring.

Table 2: Predicted FT-IR Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Vibrational Mode Assignment
3100–3000Aromatic C-H stretching (pyridazine and phenyl rings)
2950–2850C-H stretching (methyl group of -OCH₃)
1600–1450C=C and C=N stretching (aromatic rings)
1250–1200Asymmetric C-O-C stretching (methoxy group)
1100–1000Symmetric C-O-C stretching (methoxy group)
~1100In-plane C-H bending (aromatic rings)
850–750Out-of-plane C-H bending (aromatic rings)
780–740C-Cl stretching

Studies on related chlorophenyl compounds and pyridazine derivatives confirm these general assignments. scispace.comresearchgate.netresearchgate.netnih.gov The exact positions of the peaks provide a unique fingerprint for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The spectrum of the parent pyridazine shows absorptions corresponding to n→π* and π→π* transitions. nih.govnist.gov

The absorption spectrum is expected to show strong bands, likely below 350 nm, which are attributable to π→π* transitions within the conjugated system formed by the pyridazine and chlorophenyl rings. researchgate.net A weaker, longer-wavelength absorption corresponding to an n→π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed. nist.gov The solvent can influence the position of these absorption maxima. sielc.com

15 16 19 21 22 23 24 25 26 5.2.1. Prediction of Binding Modes and Affinities

Molecular Formula and Weight

The molecular formula is C₁₁H₉ClN₂O, and the molecular weight is 220.65 g/mol . vulcanchem.com

Structural Description

The core of the molecule is a pyridazine (B1198779) ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. A methoxy (B1213986) group (-OCH₃) is attached at the 6-position of the pyridazine ring, and a 2-chlorophenyl group is substituted at the 3-position. vulcanchem.com

7 14 15 17 21 22 24 25 26 6.2.1. Correlation of Experimental and Theoretically Predicted Spectra

Influence of the Chlorophenyl Group

SAR studies on related pyridazine (B1198779) inhibitors have shown that the nature and position of substituents on the flanking aryl rings are critical for their inhibitory function. The presence of a halogen, such as chlorine, can influence the compound's lipophilicity, membrane permeability, and binding affinity. The ortho-position of the chlorine atom in 3-(2-Chlorophenyl)-6-methoxypyridazine would create a specific steric and electronic profile that could be crucial for its interaction with biological targets.

Q & A

Q. How can the molecular structure of 3-(2-Chlorophenyl)-6-methoxypyridazine be experimentally validated?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For pyridazine derivatives like 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (a structural analog), XRD parameters include monoclinic space group P2/cP2/c, unit cell dimensions (a=14.6018A˚,b=10.8574A˚,c=17.4630A˚a = 14.6018 \, \text{Å}, b = 10.8574 \, \text{Å}, c = 17.4630 \, \text{Å}), and refinement metrics (R=0.039R = 0.039, wR=0.110wR = 0.110) . Complementary techniques like 1H^1\text{H}/13C^13\text{C} NMR and FT-IR can confirm functional groups and regiochemistry.

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer: Adhere to GHS guidelines:

  • PPE : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors. Ensure eyewash stations and safety showers are accessible .
  • Waste Management : Segregate waste and collaborate with certified disposal agencies to mitigate environmental risks .

Q. What synthetic routes are reported for pyridazine derivatives similar to this compound?

Methodological Answer: Common methods include:

  • Nucleophilic substitution : Reacting chloropyridazines with methoxy or aryl groups under reflux conditions (e.g., ethanol at 80°C) .
  • Cyclization reactions : Utilizing hydrazine derivatives to form triazolo-pyridazine frameworks, as seen in 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine .

Advanced Research Questions

Q. How can conflicting physicochemical data (e.g., solubility, stability) for this compound be resolved?

Methodological Answer:

  • Cross-Validation : Compare data from peer-reviewed crystallography studies (e.g., melting points in ) with computational predictions (e.g., COSMO-RS for solubility).
  • Experimental Replication : Perform differential scanning calorimetry (DSC) for thermal stability and HPLC-UV for purity analysis .

Q. What strategies optimize the regioselectivity of substituents in pyridazine derivatives during synthesis?

Methodological Answer:

  • Directing Groups : Use electron-withdrawing groups (e.g., -Cl) to guide electrophilic substitution at specific positions .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization, as demonstrated in triazolo-pyridazine syntheses .

Q. How can the biological activity of this compound be mechanistically explored?

Methodological Answer:

  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .
  • Kinetic Studies : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinities .

Q. What analytical techniques confirm the purity of this compound in complex mixtures?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and rule out byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.